N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-34-25-18-31(19-26(33)28-16-20-7-5-6-10-23(20)27)22(15-24(25)32)17-29-11-13-30(14-12-29)21-8-3-2-4-9-21/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAGPQCMVULXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuroscience and oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine ring, which is known for its role in biological activity.
- A piperazine moiety, often associated with psychoactive properties.
- A chlorobenzyl group that may influence lipophilicity and receptor binding.
Research indicates that this compound may exert its effects through multiple pathways:
- Dopamine Receptor Modulation : It has been noted for its interaction with dopamine receptors, particularly the D4 subtype, which is implicated in various psychiatric disorders .
- Anti-inflammatory Activity : Similar compounds have shown promise as COX-II inhibitors, suggesting potential anti-inflammatory properties .
- Antimicrobial Properties : Some derivatives exhibit moderate to significant antibacterial activity, indicating a broader spectrum of biological effects .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 | |
| D4 Receptor Binding | High Affinity | |
| Antimicrobial Activity | Moderate |
Case Studies
- Dopamine D4 Receptor Antagonism : A study identified the compound as a potent antagonist of the D4 receptor, which could have implications for treating schizophrenia and other neuropsychiatric disorders. The selectivity profile was favorable compared to other dopamine receptors .
- Anti-inflammatory Studies : In vivo studies demonstrated that similar compounds exhibited significant anti-inflammatory effects, with one showing a 64% inhibition rate compared to standard treatments like Celecoxib . This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Screening : The compound was evaluated against various bacterial strains, revealing moderate antibacterial activity. This aligns with findings from related compounds that showed enhanced efficacy with increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
